![molecular formula C8H20NNaO6P2 B14131304 Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt CAS No. 67939-22-4](/img/structure/B14131304.png)
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt is a specialty chemical with the molecular formula C8H20NNaO6P2. It is known for its unique structure, which includes a hexylimino group and bisphosphonic acid moieties. This compound is used in various industrial and research applications due to its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexylamine + Formaldehyde + Phosphorous Acid: The initial step involves the condensation of hexylamine with formaldehyde to form an intermediate imine. This intermediate then reacts with phosphorous acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves the following steps:
Raw Material Preparation: Hexylamine, formaldehyde, and phosphorous acid are prepared and purified.
Reaction: The reactants are combined in a reactor, and the reaction is initiated under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions, where the hexylimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt involves its ability to chelate metal ions and interact with various molecular targets. The compound’s phosphonic acid groups can form strong complexes with metal ions, which is useful in applications such as water treatment and corrosion inhibition. Additionally, its imine group can participate in various chemical reactions, contributing to its versatility in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepenta(methylenephosphonic acid), sodium salt: Known for its strong chelating properties and use in water treatment.
Nitrilotris(methylenephosphonic acid), sodium salt: Another chelating agent with applications in water treatment and industrial processes.
Ethylenediaminetetra(methylenephosphonic acid), sodium salt: Used in similar applications due to its ability to chelate metal ions.
Uniqueness
Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt is unique due to its hexylimino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other chelating agents may not be as effective .
Propiedades
Número CAS |
67939-22-4 |
|---|---|
Fórmula molecular |
C8H20NNaO6P2 |
Peso molecular |
311.18 g/mol |
Nombre IUPAC |
sodium;[hexyl(phosphonomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C8H21NO6P2.Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 |
Clave InChI |
HIBXSWJGVKYAEG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


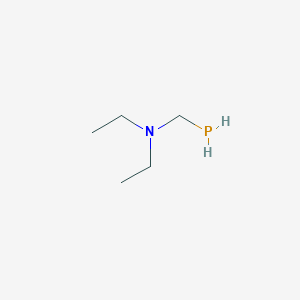

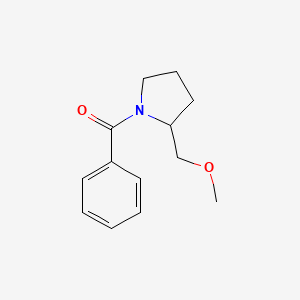

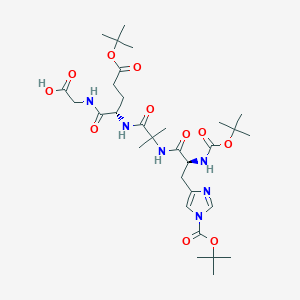
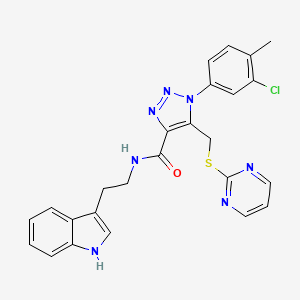
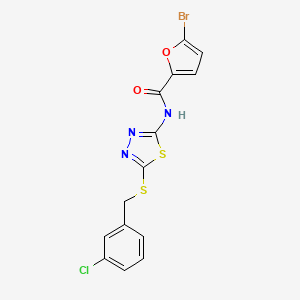


![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)


![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)

